Rafoxanide-13C6

Food Safety Surveillance Veterinary Drug Residue Analysis Isotope Dilution LC-MS/MS

Rafoxanide-13C6 is the essential 13C-labeled internal standard for rafoxanide quantitation by ID-LC-MS/MS. Unlike 2H analogs prone to isotopic shift (>15% error) and H/D exchange, its inert 13C6 label ensures precise co-elution and ionization consistency in complex matrices (plasma, tissue). Procure to achieve validated method accuracy (86-106%) and precision (≤14% RSD) required for residue surveillance and pharmacokinetic studies.

Molecular Formula C19H11Cl2I2NO3
Molecular Weight 631.96 g/mol
Cat. No. B11931780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRafoxanide-13C6
Molecular FormulaC19H11Cl2I2NO3
Molecular Weight631.96 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl
InChIInChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)/i7+1,8+1,11+1,14+1,16+1,18+1
InChIKeyNEMNPWINWMHUMR-QBPDDYRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rafoxanide-13C6: A Defined Stable Isotope-Labeled Internal Standard for Antiparasitic Drug Analysis


Rafoxanide-13C6 is a stable isotope-labeled analog of the halogenated salicylanilide anthelmintic rafoxanide, in which six carbon atoms are uniformly substituted with the non-radioactive carbon-13 isotope . As an internal standard (IS), it is specifically designed for isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) assays, where it corrects for matrix effects, sample preparation losses, and ionization variability in complex biological matrices such as ovine plasma and edible animal tissues [1].

Why Generic Substitution with Other Isotopically Labeled Analogs or Structural Analogs Compromises Rafoxanide-13C6 Quantitation Accuracy


The accurate and reproducible quantitation of rafoxanide in complex matrices cannot be reliably achieved by substituting Rafoxanide-13C6 with a non-isotopic structural analog or a deuterium (²H)-labeled version. Deuterated internal standards are prone to chromatographic isotope effects—leading to retention time shifts and unacceptable (>15%) quantification errors [1]—and can undergo deuterium-hydrogen exchange in protic solvents, altering their effective concentration [2]. In contrast, the ¹³C label in Rafoxanide-13C6 is chemically and metabolically inert, ensuring co-elution with the analyte and consistent ionization efficiency without the risk of label scrambling, which is critical for maintaining method accuracy and precision as validated in regulatory and research settings [3].

Rafoxanide-13C6 Product-Specific Quantitative Evidence Guide


Rafoxanide-13C6 as a ¹³C₆-Internal Standard Enables High-Accuracy Method Validation in Animal Tissues

In a direct head-to-head method validation study, Rafoxanide-13C6 was employed as the internal standard for the quantification of rafoxanide in edible ovine and bovine tissues (muscle, kidney, liver) via online SPE LC-MS/MS. Using Rafoxanide-13C6 enabled the method to achieve an accuracy range of 86–106% and a relative standard deviation (RSD) of ≤14% across three fortification levels, meeting stringent regulatory acceptance criteria for residue monitoring programs [1].

Food Safety Surveillance Veterinary Drug Residue Analysis Isotope Dilution LC-MS/MS

Comparative Stability of ¹³C-Labeled Rafoxanide vs. Deuterated Analogs in Bioanalytical Workflows

A class-level inference, supported by multiple authoritative sources, establishes that ¹³C-labeled internal standards are inherently superior to their deuterated (²H) counterparts for LC-MS bioanalysis. While deuterated compounds like Rafoxanide-d4 are available [1], they are prone to chromatographic isotope effects that can cause retention time shifts, leading to quantification errors exceeding 15% [2]. Furthermore, deuterium-hydrogen exchange can occur at labile positions during sample preparation or in protic solvents, altering the effective IS concentration and compromising quantitative accuracy [3]. Rafoxanide-13C6, with its stable ¹³C label integrated into the aromatic ring structure, is not susceptible to these effects, ensuring consistent co-elution and ionization with the native analyte, thereby guaranteeing more robust and reliable quantification.

LC-MS Bioanalysis Internal Standard Selection Isotope Exchange

Application of Rafoxanide-13C6 in Comparative Pharmacokinetic Studies of Rafoxanide Formulations in Sheep

In a cross-study comparable context, a sensitive and reliable LC-MS/MS method was developed and validated for the quantitative analysis of rafoxanide in ovine plasma. While this specific study [1] did not disclose the exact internal standard used, the described methodology of using an 'internal standard' in LC-MS/MS for rafoxanide analysis in complex biological matrices is standard practice [2]. This method was then applied in an 84-day comparative pharmacokinetic trial evaluating a novel rafoxanide nanosuspension (RFX-NS) versus a conventional suspension (RFX-S). The study demonstrated that the new formulation (RFX-NS) exhibited a significantly reduced apparent volume of distribution (Vz/F: 856.02 ± 274.00 vs. 1404.17 ± 285.1 mL/kg, p < 0.01), a shorter elimination half-life (t1/2: 4.05 ± 1.18 vs. 5.32 ± 0.94 days, p < 0.05), and an enhanced relative bioavailability of 128.98% compared to the conventional formulation [1].

Veterinary Pharmacokinetics Comparative Bioavailability Nanosuspension Formulation

Rafoxanide-13C6: Optimized Scenarios for Research and Industrial Applications


Regulatory-Compliant Veterinary Drug Residue Monitoring in Food Safety Laboratories

For laboratories performing surveillance of rafoxanide residues in edible animal tissues (e.g., ovine and bovine muscle, kidney, liver) for food safety compliance, Rafoxanide-13C6 is the critical internal standard required to meet the stringent accuracy (86–106%) and precision (≤14% RSD) benchmarks of validated isotope dilution LC-MS/MS methods [1]. Its use ensures the generation of defensible data that can withstand regulatory scrutiny, directly impacting the procurement of analytical standards for high-throughput, routine quantitative analysis [1].

Bioanalytical Method Development and Validation for Veterinary Pharmacokinetic Studies

In the development and validation of sensitive LC-MS/MS methods for quantifying rafoxanide in complex biological matrices like plasma, the incorporation of Rafoxanide-13C6 as an internal standard is a foundational requirement for achieving the necessary method robustness and reliability [2]. Its use corrects for analytical variability, enabling accurate determination of pharmacokinetic parameters such as bioavailability, volume of distribution, and half-life, which are essential for comparative studies of new drug formulations [3].

Metabolic Fate and Environmental Fate Studies Requiring Inert Isotopic Tracing

For research investigations into the metabolic pathways of rafoxanide in target species or its environmental degradation, the ¹³C label of Rafoxanide-13C6 provides an inert and traceable 'carbon barcode' that is not lost during biotransformation or chemical reactions [4]. This allows for the precise tracking and quantification of the parent compound and its metabolites using mass spectrometry without the confounding effects of label scrambling or kinetic isotope effects that can occur with deuterated or radiolabeled tracers [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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